molecular formula C17H20N4O3 B6983164 3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one

3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one

Cat. No.: B6983164
M. Wt: 328.4 g/mol
InChI Key: LHCAWAXMIRCTQY-UHFFFAOYSA-N
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Description

3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one is a versatile synthetic compound that has garnered attention in various scientific fields

Properties

IUPAC Name

3-[[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17-21(10-11-23-17)12-15-18-16(19-24-15)13-4-6-14(7-5-13)20-8-2-1-3-9-20/h4-7H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCAWAXMIRCTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one typically involves a multi-step process:

  • Formation of 1,2,4-oxadiazole ring: : Starting with appropriate nitriles and hydrazides, the formation of the 1,2,4-oxadiazole ring is achieved through cyclization reactions under acidic or basic conditions.

  • Introduction of the 4-Piperidin-1-ylphenyl group: : This step involves the functionalization of the oxadiazole ring with the 4-piperidin-1-ylphenyl group, often through nucleophilic substitution reactions.

  • Oxazolidinone ring closure: : The final step involves the reaction of the intermediate with appropriate reagents to form the oxazolidinone ring.

Industrial Production Methods

For industrial production, optimized processes involve:

  • Scale-up of cyclization reactions: : Ensuring high yields and purity through controlled reaction parameters.

  • Use of continuous flow reactors: : Enhancing efficiency and safety for large-scale synthesis.

  • Purification techniques: : Advanced chromatography and crystallization methods to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Leads to the formation of N-oxides or further functionalization of aromatic rings.

  • Reduction: : Reduction of specific functional groups can yield different derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

  • N-oxides: : From oxidation.

  • Reduced derivatives: : From reduction reactions.

  • Functionalized analogs: : Via substitution reactions.

Scientific Research Applications

Chemistry

The compound is used in:

  • Catalysis: : As a ligand or catalyst in various organic transformations.

  • Polymer Science: : For the development of novel polymers with specific properties.

Biology

  • Drug Design: : It serves as a core structure in the design of pharmaceuticals due to its biological activity.

  • Bioconjugation: : Used in the modification of biomolecules for research purposes.

Medicine

  • Antimicrobial Agents: : Investigated for its potential as an antimicrobial agent.

  • Cancer Therapy: : Explored for its cytotoxic effects against cancer cells.

Industry

  • Material Science: : Utilized in the development of advanced materials with unique properties.

Mechanism of Action

Molecular Targets

The compound interacts with various molecular targets, including:

  • Enzymes: : Inhibition or activation of specific enzymes.

  • Receptors: : Binding to receptors to modulate biological pathways.

Pathways Involved

  • Signal Transduction: : Interference with cellular signaling pathways.

  • Gene Expression: : Modulation of gene expression profiles.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazole: : Lacks the oxazolidinone ring, offering different reactivity.

  • Oxazolidinone derivatives: : Various modifications on the oxazolidinone ring alter its properties.

Uniqueness

3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one is unique due to its:

  • Combination of functional groups: : Offers a diverse range of reactivity and applications.

  • Synthetic accessibility: : Enables the exploration of numerous derivatives for various applications.

Now, that was a journey through some serious chemistry! Anything specific you’d like to dive into further?

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